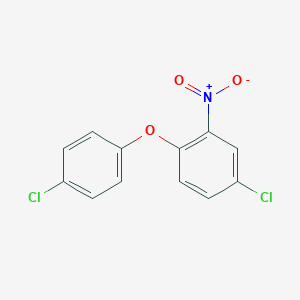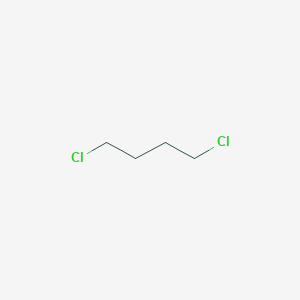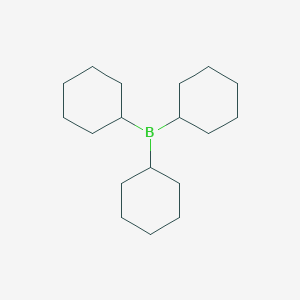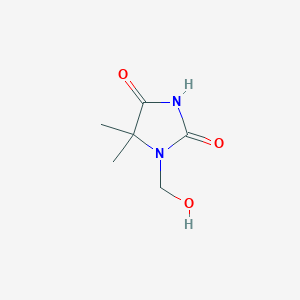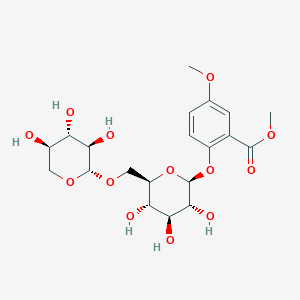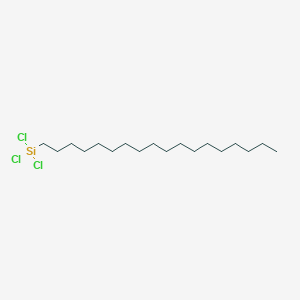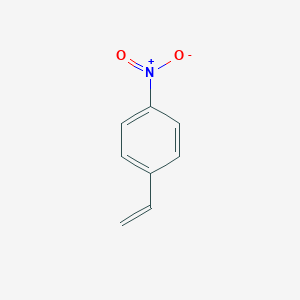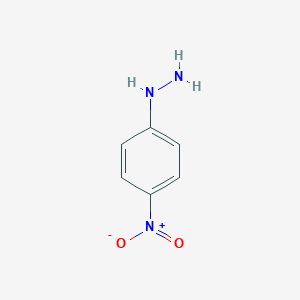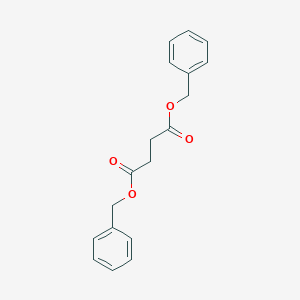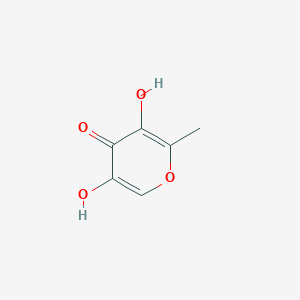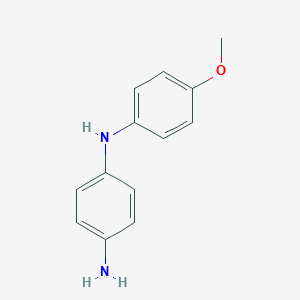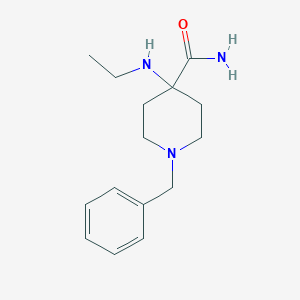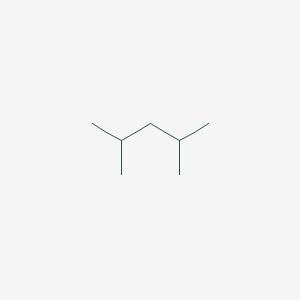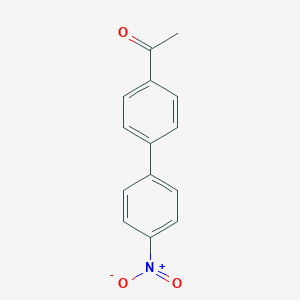
4-Acetyl-4'-nitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-4'-nitrobiphenyl, also known as ANB, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroarenes, which are known for their diverse applications in various fields of science. ANB has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms.
Mecanismo De Acción
4-Acetyl-4'-nitrobiphenyl is known to undergo reduction reactions in the presence of reducing agents, such as enzymes and metal ions. The reduction products of 4-Acetyl-4'-nitrobiphenyl have been shown to be highly reactive, and can interact with biological molecules, such as DNA and proteins, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
4-Acetyl-4'-nitrobiphenyl has been shown to exhibit a range of biochemical and physiological effects, including mutagenicity, genotoxicity, and carcinogenicity. It has also been shown to cause oxidative stress and inflammation in living organisms. However, the exact mechanisms underlying these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, including its high solubility in organic solvents, and its ability to undergo reduction reactions in the presence of reducing agents. However, 4-Acetyl-4'-nitrobiphenyl is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, the range of effects exhibited by 4-Acetyl-4'-nitrobiphenyl can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl. One area of research is the development of new synthetic methods for 4-Acetyl-4'-nitrobiphenyl and its derivatives. Another area of research is the investigation of the mechanisms underlying the biochemical and physiological effects of 4-Acetyl-4'-nitrobiphenyl, with the aim of developing new therapies for diseases such as cancer. Additionally, the development of new analytical methods for the detection of 4-Acetyl-4'-nitrobiphenyl in environmental samples is an important area of research, given the potential impact of nitroarenes on human health and the environment.
Conclusion:
4-Acetyl-4'-nitrobiphenyl is a unique chemical compound that has been widely used in scientific research due to its diverse applications. It has been used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects on living organisms. While 4-Acetyl-4'-nitrobiphenyl has several advantages for use in lab experiments, its toxicity and range of effects can make it difficult to interpret experimental results. There are several future directions for the study of 4-Acetyl-4'-nitrobiphenyl, including the development of new synthetic methods, investigation of the mechanisms underlying its effects, and the development of new analytical methods for detection.
Aplicaciones Científicas De Investigación
4-Acetyl-4'-nitrobiphenyl has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of other organic compounds, such as dyes and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions, as well as in the development of analytical methods for the detection of nitroarenes in environmental samples.
Propiedades
Número CAS |
135-69-3 |
|---|---|
Nombre del producto |
4-Acetyl-4'-nitrobiphenyl |
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-[4-(4-nitrophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3 |
Clave InChI |
CVSGKJVJFSEPSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Otros números CAS |
135-69-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

